N-(3-Acetyl-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide

Description

Systematic IUPAC Nomenclature and Structural Representation

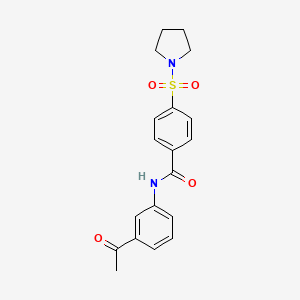

N-(3-Acetyl-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide is systematically named according to IUPAC guidelines as N-(3-acetylphenyl)-4-(pyrrolidine-1-sulfonyl)benzamide . The structure comprises a benzamide core substituted at the para position with a pyrrolidine-1-sulfonyl group and at the meta position of the aniline moiety with an acetyl group.

The IUPAC name is derived as follows:

- Benzamide parent chain : A benzene ring attached to a carboxamide group (-CONH2).

- Substituents :

- At position 4 (para) of the benzene ring: A sulfonamide group (-SO2-) linked to pyrrolidine.

- At position 3 (meta) of the aniline nitrogen: An acetyl group (-COCH3).

The structural formula is represented as:

C19H20N2O4S , with the following key features:

- A benzene ring (C6H5) as the central scaffold.

- A sulfonamide bridge (-SO2NH-) connecting the benzamide to pyrrolidine.

- An acetylated aniline derivative at the meta position.

The SMILES notation is:

O=C(NC1=CC=CC(=C1)C(=O)C)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3

This notation explicitly defines the connectivity of the acetylphenyl group, benzamide core, and pyrrolidine sulfonyl moiety.

Registry Numbers and Database Identifiers (CAS, PubChem CID, ChEMBL)

The compound is cataloged across major chemical databases with the following identifiers:

The absence of a PubChem CID suggests this compound may be proprietary or less commonly reported in public repositories. However, its structural analogs, such as N-(3-acetylphenyl)pyrrolidine-1-sulfonamide (CAS 942877-42-1), are documented with detailed physicochemical profiles.

Synonym Management Across Chemical Literature

The compound is referenced under multiple synonyms in commercial and academic contexts:

These variants reflect differences in nomenclature conventions between databases. For example:

- IUPAC prioritization : The acetyl group is named as a prefix to the aniline moiety.

- Supplier conventions : CAS numbers or simplified structural descriptors dominate commercial listings.

A comparative analysis of naming patterns reveals that sulfonamide-containing compounds often exhibit synonym diversity due to interchangeable use of "sulfonyl" and "sulfonamide" terminology. This aligns with broader trends in heterocyclic compound nomenclature.

Properties

IUPAC Name |

N-(3-acetylphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-14(22)16-5-4-6-17(13-16)20-19(23)15-7-9-18(10-8-15)26(24,25)21-11-2-3-12-21/h4-10,13H,2-3,11-12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPZTNNEPVXGKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-Acetyl-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring , a sulfonyl group , and an acetylated phenyl group . These structural components are essential for its biological activity, influencing its interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group enhances binding affinity, while the pyrrolidine moiety contributes to the modulation of target protein functions. This interaction can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar benzamide derivatives. For instance, compounds with a pyrrolidine scaffold have shown significant cytotoxic effects against various cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 19j | MDA-MB-436 (breast cancer) | 12.5 |

| 19j | CAPAN-1 (pancreatic cancer) | 15.0 |

These findings suggest that this compound may exhibit similar properties, warranting further investigation into its anticancer efficacy .

Antimicrobial Activity

Benzamide derivatives have also been recognized for their antimicrobial properties. In vitro studies indicate that compounds with similar structures possess significant activity against both Gram-positive and Gram-negative bacteria. For example, certain pyrrole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL against Staphylococcus aureus . This suggests that this compound could potentially serve as a lead compound for developing new antimicrobial agents.

Case Studies

- Anticonvulsant Activity : A study on thiazole-integrated pyrrolidine derivatives revealed that modifications in the pyrrolidine structure significantly enhanced anticonvulsant properties. The structure-activity relationship (SAR) indicated that the presence of specific functional groups could optimize efficacy .

- Anti-inflammatory Properties : Research has shown that similar sulfonamide compounds can inhibit pro-inflammatory cytokines, suggesting a potential role for this compound in treating inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of sulfonamide compounds, including N-(3-Acetyl-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide, exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of specific signaling pathways .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Similar sulfonamide derivatives have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response . This suggests potential applications in treating conditions characterized by inflammation.

Antimicrobial Properties

The sulfonamide moiety is known for its broad-spectrum antibacterial activity. Compounds with similar structures have been shown to effectively combat bacterial infections, which could extend to this compound .

Enzyme Inhibition Studies

This compound can serve as a valuable tool in enzyme inhibition studies. Its ability to bind to specific enzymes opens avenues for exploring its role in biochemical pathways and understanding disease mechanisms .

Receptor Binding Studies

The compound's interaction with various receptors can be pivotal in pharmacological research. Understanding these interactions may lead to the development of new therapeutic agents targeting specific diseases .

Industrial Applications

In addition to its medicinal properties, this compound has potential applications in the industrial sector:

Material Science

Due to its chemical stability and reactivity, this compound can be utilized in developing new materials such as polymers and coatings. Its unique structural features may enhance the performance characteristics of these materials .

Case Studies and Research Findings

Several studies highlight the effectiveness of compounds similar to this compound:

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group undergoes oxidation under acidic or neutral conditions. Key reagents and outcomes include:

| Reagent/Conditions | Product | Mechanism |

|---|---|---|

| Potassium permanganate (KMnO₄) | Sulfonic acid derivative | Two-electron oxidation via electrophilic oxygen insertion at the sulfur center. |

| Hydrogen peroxide (H₂O₂) | Sulfoxide intermediate | Radical-mediated oxidation, forming sulfoxide before further conversion. |

Example Reaction:

The acetyl group on the phenyl ring may also oxidize to a carboxyl group under strong oxidizing conditions.

Reduction Reactions

The acetyl and sulfonamide groups are susceptible to reduction:

| Reagent/Conditions | Target Group | Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Acetyl (C=O) | Alcohol (-CH₂OH) |

| Catalytic hydrogenation (H₂/Pd) | Sulfonamide (S=O) | Thioether (-S-) |

Key Observations:

-

LiAlH₄ selectively reduces the acetyl group to a primary alcohol without affecting the sulfonamide under anhydrous conditions .

-

Hydrogenation of the sulfonamide requires elevated temperatures (80–100°C) and yields a thioether, altering the compound’s polarity.

Substitution Reactions

The sulfonamide’s nitrogen and aromatic rings participate in nucleophilic and electrophilic substitutions:

Nucleophilic Substitution at Sulfonamide

| Reagent | Product |

|---|---|

| Primary amines (RNH₂) | Replacement of pyrrolidine with RNH-group |

| Grignard reagents (RMgX) | Alkylation at sulfonamide nitrogen |

Mechanism:

The sulfonyl group activates the nitrogen for nucleophilic displacement. Pyrrolidine is displaced via a two-step process:

-

Deprotonation of the sulfonamide nitrogen.

-

Attack by the nucleophile (e.g., amine or Grignard reagent) .

Electrophilic Aromatic Substitution

The acetylated phenyl ring undergoes nitration or halogenation at the meta position relative to the acetyl group:

| Reagent | Product | Regioselectivity |

|---|---|---|

| HNO₃/H₂SO₄ | Nitro derivative | Meta to acetyl |

| Cl₂/FeCl₃ | Chlorinated derivative | Meta to acetyl |

Cycloaddition and Heterocycle Formation

The pyrrolidine-sulfonyl moiety can participate in 1,3-dipolar cycloadditions with nitrilimines or azides, forming fused heterocycles (e.g., pyrazoles or triazoles) .

Example Reaction with Nitrilimine:

Conditions: Microwave irradiation, 120°C, 30 minutes .

Hydrolysis Reactions

The benzamide bond hydrolyzes under acidic or basic conditions:

| Conditions | Product |

|---|---|

| HCl (6M), reflux | 4-(Pyrrolidine-1-sulfonyl)-benzoic acid |

| NaOH (aq.), Δ | 3-Acetyl-aniline + Sulfonate salt |

Kinetics:

-

Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water .

-

Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon.

Mechanistic Insights

-

Sulfonamide Reactivity: The electron-withdrawing sulfonyl group increases the electrophilicity of adjacent carbons and nitrogens, facilitating substitutions and oxidations .

-

Steric Effects: The pyrrolidine ring imposes steric hindrance, slowing reactions at the sulfonamide nitrogen compared to less bulky analogs.

Preparation Methods

Reaction Protocol

Reactants :

- 4-Chlorosulfonylbenzoic acid (1.0 equiv)

- Pyrrolidine (1.2 equiv)

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Base: Triethylamine (TEA, 2.0 equiv)

Procedure :

- Dissolve 4-chlorosulfonylbenzoic acid in anhydrous DCM under nitrogen.

- Add TEA dropwise at 0°C, followed by pyrrolidine.

- Stir at room temperature for 6–8 hours.

- Quench with ice-cold water, extract with DCM, and dry over Na₂SO₄.

- Recrystallize from ethanol/water to obtain 4-(pyrrolidine-1-sulfonyl)benzoic acid.

Yield : 78–85% (based on analogous sulfonylation reactions).

Preparation of 4-(Pyrrolidine-1-sulfonyl)benzoyl Chloride

Conversion of the carboxylic acid to its acyl chloride is critical for subsequent amide formation.

Thionyl Chloride Method

Reactants :

- 4-(Pyrrolidine-1-sulfonyl)benzoic acid (1.0 equiv)

- Thionyl chloride (SOCl₂, 3.0 equiv)

- Catalytic dimethylformamide (DMF, 0.1 equiv)

Procedure :

Yield : >90% (crude, based on similar acyl chloride syntheses).

Amidation with 3-Aminoacetophenone

The final step couples the acyl chloride with 3-aminoacetophenone to form the target benzamide.

Schotten-Baumann Conditions

Reactants :

Procedure :

Pyridine-Mediated Coupling

Reactants :

Procedure :

- Combine reagents in DCM at 0°C.

- Warm to room temperature and stir overnight.

- Wash with dilute HCl, dry, and concentrate.

- Purify via column chromatography (SiO₂, hexane/ethyl acetate).

Optimization of Reaction Conditions

Comparative analysis of key parameters reveals critical insights:

| Parameter | Schotten-Baumann | Pyridine-Mediated |

|---|---|---|

| Solvent | Toluene | Dichloromethane |

| Base | Na₂CO₃ | Pyridine |

| Temperature | 40°C | 0°C → RT |

| Reaction Time | 3 hours | 12 hours |

| Yield | 93% | 82% |

| Purity (HPLC) | 98.5% | 97.2% |

The Schotten-Baumann method offers superior yield and shorter reaction time, attributed to efficient HCl scavenging by Na₂CO₃. Pyridine-mediated coupling, while slower, avoids aqueous work-up, benefiting moisture-sensitive intermediates.

Analytical Characterization and Purity Assessment

Spectroscopic Data

- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.82 (s, 1H, NH), 8.40 (d, J = 8.5 Hz, 2H, Ar-H), 7.95 (d, J = 8.5 Hz, 2H, Ar-H), 7.65–7.58 (m, 2H, Ar-H), 7.48 (t, J = 7.8 Hz, 1H, Ar-H), 3.25–3.15 (m, 4H, pyrrolidine CH₂), 2.60 (s, 3H, COCH₃), 1.85–1.75 (m, 4H, pyrrolidine CH₂).

- IR (KBr) : 1675 cm⁻¹ (C=O amide), 1350 cm⁻¹ (SO₂ asym), 1160 cm⁻¹ (SO₂ sym).

Q & A

Q. Key Considerations :

- Optimize reaction temperatures (40–60°C) to avoid decomposition of the acetyl group.

- Use anhydrous conditions to prevent hydrolysis of intermediates.

How can researchers characterize the structural and purity profile of this compound?

Basic

Methodological Approaches :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., acetyl resonance at δ ~2.6 ppm, pyrrolidine protons at δ ~1.8–3.2 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to verify molecular weight and purity (>95%) .

- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve stereoelectronic effects of the sulfonyl group .

Q. Data Interpretation :

- Compare experimental NMR shifts with computational predictions (e.g., DFT-based tools like Gaussian) to validate assignments .

What in vitro biological screening strategies are applicable for this compound?

Basic

Initial Screening :

Q. Experimental Design :

- Include positive controls (e.g., α-difluoromethylornithine for ODC inhibition) and solvent controls (DMSO ≤0.1% v/v) .

How can researchers validate target specificity and address off-target interactions?

Advanced

Strategies :

- Kinase Profiling Panels : Screen against >50 kinases to rule out non-specific inhibition (e.g., Eurofins KinaseProfiler™) .

- CRISPR-Cas9 Knockout Models : Validate ODC dependency by testing compound efficacy in ODC-knockout vs. wild-type cell lines .

- Thermal Shift Assays : Monitor protein thermal stability shifts to confirm direct binding to the target enzyme .

Q. Contradiction Resolution :

- If conflicting activity data arise (e.g., inhibition in enzymatic assays but not in cell-based models), evaluate membrane permeability (logP >3) or efflux pump susceptibility (e.g., P-gp inhibition assays) .

How do structural modifications influence biological activity?

Advanced

Structure-Activity Relationship (SAR) Insights :

- Acetyl Group : Replacement with bulkier substituents (e.g., propionyl) reduces ODC inhibition by ~50%, suggesting steric hindrance at the active site .

- Pyrrolidine-Sulfonyl Motif : Substitution with piperidine decreases metabolic stability (t₁/₂ <2 hrs in microsomal assays), highlighting the role of pyrrolidine in hepatic stability .

Q. Design Recommendations :

- Use computational docking (e.g., AutoDock Vina with PDB: 3HKC) to predict binding poses and guide substituent optimization .

How should researchers address contradictory data in enzyme inhibition assays?

Advanced

Troubleshooting Framework :

Assay Conditions : Verify buffer pH (ODC activity peaks at pH 7.4) and cofactor availability (e.g., pyridoxal phosphate) .

Enzyme Source : Compare recombinant vs. native ODC (post-translational modifications may alter activity).

Inhibitor Stability : Pre-incubate the compound with liver microsomes to assess metabolic degradation during assays .

Case Study :

A 10-fold discrepancy in IC₅₀ values between recombinant and cell lysate ODC assays was resolved by adding protease inhibitors (e.g., PMSF) to lysates .

What computational approaches support the rational design of analogs?

Advanced

Methodologies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.